3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline
Overview
Description
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline is an organic compound with the molecular formula C9H7Cl2N3 It is a derivative of aniline and pyrazole, featuring two chlorine atoms and a pyrazole ring attached to the aniline structure
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s known that aniline compounds often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins or enzymes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects on cellular processes .
Result of Action
Similar compounds have been known to induce various cellular responses, depending on their targets and the specific cellular context .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, temperature, and more . .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it may interact with cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, this compound can bind to specific proteins, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in stress responses, inflammation, and other cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities . It is essential to determine the appropriate dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with intracellular proteins . This localization can influence the compound’s activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline typically involves the reaction of 3-chloroaniline with 4-chloro-1H-pyrazole under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the chlorine atom on the aniline ring is replaced by the pyrazole moiety. This reaction can be facilitated by using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: Similar structure but with a fluorine atom instead of a pyrazole ring.
4-Chloro-1H-pyrazole: Contains the pyrazole ring but lacks the aniline moiety.
3-Chloroaniline: Lacks the pyrazole ring and has only one chlorine atom.
Uniqueness
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline is unique due to the presence of both the aniline and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its simpler analogs .
Properties
IUPAC Name |
3-chloro-4-(4-chloropyrazol-1-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-6-4-13-14(5-6)9-2-1-7(12)3-8(9)11/h1-5H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHREOFASQAVIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006959-51-8 | |
Record name | 3-chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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